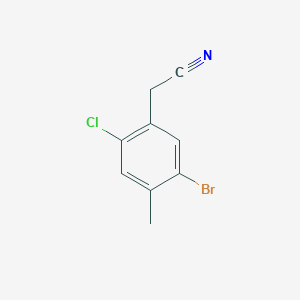

2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H7BrClN and a molecular weight of 244.52 g/mol . This compound is characterized by the presence of bromine, chlorine, and a nitrile group attached to a methyl-substituted phenyl ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile typically involves the reaction of 5-bromo-2-chloro-4-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the halogens with amines, thiols, or other nucleophiles.

Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Conversely, the compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.

Scientific Research Applications

2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile is used in various scientific research applications, including:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, or anti-inflammatory properties.

Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic and structural properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The presence of the nitrile group allows for interactions with nucleophilic sites, while the halogen atoms can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile include:

2-(5-Bromo-2-chloro-4-methylphenyl)ethanol: This compound has a hydroxyl group instead of a nitrile group, leading to different reactivity and applications.

2-(5-Bromo-2-chloro-4-methylphenyl)amine:

2-(5-Bromo-2-chloro-4-methylphenyl)acetic acid: This compound has a carboxylic acid group, making it more acidic and suitable for different types of chemical reactions.

This compound stands out due to its unique combination of halogen atoms and a nitrile group, which provides a versatile platform for various chemical transformations and applications.

Biological Activity

The compound 2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H8BrClN

- Molecular Weight : 260.53 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The following sections detail these activities based on available studies.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, such as TNF-alpha and IL-6, in activated macrophages. This suggests a mechanism by which the compound may exert anti-inflammatory effects, potentially useful in conditions such as rheumatoid arthritis or other inflammatory diseases .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary research indicates that it may interact with specific molecular targets involved in inflammatory pathways and microbial metabolism.

- Cytokine Inhibition : The compound appears to modulate signaling pathways associated with inflammation, leading to decreased production of pro-inflammatory mediators.

- Bacterial Cell Wall Disruption : Its structural features may interfere with bacterial cell wall synthesis or function, contributing to its antimicrobial activity .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various synthesized compounds, including this compound. The results indicated that it exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment assessing the anti-inflammatory properties of several compounds, this compound was shown to significantly reduce inflammation in a murine model of acute lung injury. This study suggests that the compound could be beneficial in treating acute inflammatory responses .

Properties

IUPAC Name |

2-(5-bromo-2-chloro-4-methylphenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClN/c1-6-4-9(11)7(2-3-12)5-8(6)10/h4-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCZGGDBZVLXOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)CC#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.